VH032-Peg4-NH2 is a compound that belongs to the family of von Hippel-Lindau (VHL) ligands, which are crucial in the development of targeted protein degradation technologies, particularly proteolysis-targeting chimeras (PROTACs). This compound is notable for its ability to recruit the VHL E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of specific target proteins. The compound is characterized by its amine functionality and a polyethylene glycol (PEG) linker, which enhances its solubility and bioavailability.
VH032-Peg4-NH2 is derived from the parent compound VH032, which has been extensively studied for its role as a VHL inhibitor. The synthesis of VH032-Peg4-NH2 involves the modification of VH032 to include a PEG linker, thereby improving its pharmacokinetic properties and efficacy in biological assays .
VH032-Peg4-NH2 can be classified as:
The synthesis of VH032-Peg4-NH2 typically involves several key steps:
The molecular structure of VH032-Peg4-NH2 consists of:
VH032-Peg4-NH2 participates in various chemical reactions:
The stability of VH032-Peg4-NH2 in biological systems is influenced by the nature of the linker and the surrounding chemical environment, which can affect its reactivity and binding affinity towards target proteins.
The mechanism of action for VH032-Peg4-NH2 involves:
Studies have shown that VH032-Peg4-NH2 exhibits high affinity for VHL, with binding affinities measured through fluorescence polarization assays indicating effective recruitment capabilities .
VH032-Peg4-NH2 is primarily utilized in:
Proteolysis Targeting Chimeras function as heterobifunctional molecules that exploit the ubiquitin-proteasome system to degrade specific disease-causing proteins. Their mechanism hinges on simultaneous engagement of two cellular components: a protein of interest and an E3 ubiquitin ligase. The E3 ligase serves as the catalytic engine for transferring ubiquitin molecules onto the protein of interest, marking it for destruction by the 26S proteasome [1] [3]. Among >600 human E3 ligases, von Hippel-Lindau is particularly favored in Proteolysis Targeting Chimeras design due to its well-defined ligand-binding domain, constitutive cellular expression, and absence of endogenous negative regulators that could impede degradation efficiency [3] [6]. The recruitment process depends critically on the formation of a productive ternary complex (E3 ligase–Proteolysis Targeting Chimeras–protein of interest), wherein spatial orientation and binding kinetics dictate ubiquitination efficiency. Unlike occupancy-driven inhibitors, Proteolysis Targeting Chimeras operate catalytically, enabling sustained target degradation even after dissociation from the complex [2].
Table 1: Key E3 Ubiquitin Ligases Utilized in Proteolysis Targeting Chimeras Development
| E3 Ligase | Representative Ligand | Ligand Kd | Primary Advantages |
|---|---|---|---|
| von Hippel-Lindau | VH032 | 185 nM | High structural specificity; avoids immunomodulatory effects |
| Cereblon | Lenalidomide | ~100 nM | Broad tissue distribution; drug-like properties |
| Mouse Double Minute 2 Homolog | Nutlin-3 | ~100 nM | p53 stabilization synergizes with degradation |
| Cellular Inhibitor of Apoptosis Protein | LCL-161 | ~50 nM | Dual degradation of target and inhibitor of apoptosis protein |
von Hippel-Lindau operates as the substrate recognition subunit within the Cullin-2 RING E3 ubiquitin ligase complex (CRL2^von Hippel-Lindau^), which includes Elongin B, Elongin C, Cullin-2, and Rbx1 proteins. Its primary physiological function involves oxygen-dependent degradation of hypoxia-inducible factor alpha subunits (hypoxia inducible factor-1α/hypoxia inducible factor-2α). Under normoxic conditions, prolyl hydroxylase domain-containing enzymes hydroxylate conserved proline residues (Pro402/Pro564 in hypoxia inducible factor-1α) on hypoxia inducible factor alpha subunits, creating a high-affinity binding epitope for von Hippel-Lindau [3] [6]. Crystallographic studies reveal that von Hippel-Lindau contains two domains: an N-terminal β-domain (residues 63–154) that binds hydroxyproline-containing substrates, and a C-terminal α-domain (residues 155–213) that recruits Elongin B/Elongin C adaptors [6]. The β-domain harbors a hydrophobic pocket that stereoselectively recognizes (2S,4R)-4-hydroxyproline via hydrogen bonding with His115, Ser111, and His110 residues, alongside van der Waals interactions with Trp88, Tyr98, and Tyr112 [3] [6]. This well-defined interaction hotspot enabled structure-guided development of non-peptidic von Hippel-Lindau ligands like VH032 that mimic hydroxyproline recognition.
Table 2: Structural Features of von Hippel-Lindau Ligand-Binding Domain
| Structural Element | Residues | Function in Hypoxia Inducible Factor Binding | Relevance to Ligand Design |
|---|---|---|---|
| Hydrophobic Pocket | Trp88, Tyr98, Tyr112 | Stabilizes prolyl ring of hypoxia inducible factor | Accommodates hydrophobic moieties in VH032 |
| Hydrogen Bond Network | His115, Ser111, His110 | Coordinates hydroxyproline oxygen | Targeted by hydroxyproline bioisosteres |
| Water-Mediated Contacts | Tyr175 | Stabilizes hypoxia inducible factor peptide backbone | Exploited for ligand affinity optimization |
VH032-Peg4-NH2 exemplifies the tripartite architecture fundamental to Proteolysis Targeting Chimeras: a von Hippel-Lindau-targeting ligand (VH032), a polyethylene glycol-based linker (Peg4), and a terminal amine (-NH2) for conjugation to target protein ligands [7] [2]. Each module contributes distinct chemical and functional properties:
Derived from the hydroxyproline-based scaffold of hypoxia inducible factor-1α, VH032 ((4R)-3-Methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-L-prolinamide) binds the von Hippel-Lindau β-domain with Kd ~185 nM [7]. Its structure features three key regions: (1) the left-hand side tert-leucine group occupying the hydrophobic cavity; (2) the central (2S,4R)-4-hydroxyproline forming essential hydrogen bonds; and (3) the right-hand side 4-(4-methylthiazol-5-yl)benzyl group extending into solvent-exposed regions [6]. The primary amine at the N-terminal acetyl group (position R1) serves as a conjugation handle that minimally perturbs von Hippel-Lindau binding, making it ideal for linker attachment in Proteolysis Targeting Chimeras synthesis [7] [8].
The tetraethylene glycol (Peg4) linker bridges VH032 and target-binding ligands. This hydrophilic spacer enhances aqueous solubility and reduces aggregation propensity compared to alkyl chains. Its flexibility permits optimal distance (approximately 20 Å) and orientation between von Hippel-Lindau and the protein of interest, facilitating ternary complex formation [2]. Peg4’s length balances degradation efficiency and cell permeability: shorter linkers may impede productive ubiquitin transfer, while longer chains increase molecular weight beyond the ideal range for cellular uptake. Terminal amine functionalization (-NH2) enables straightforward coupling to carboxylic acid-containing protein of interest ligands via amide bond formation or reaction with activated esters [2] [8].
The terminal amine group allows modular conjugation to diverse protein of interest ligands. Successful degradation requires:
Table 3: Comparison of Linker Chemistries in von Hippel-Lindau-Based Proteolysis Targeting Chimeras
| Linker Type | Representative Compounds | Key Properties | Degradation Efficiency |
|---|---|---|---|
| Polyethylene Glycol (PEG) | VH032-Peg4-NH2 | High flexibility; improved solubility | DC50 ~10-100 nM for various targets |
| Alkyl Chains | AT1 | Reduced solubility; increased lipophilicity | Variable efficiency; context-dependent |
| Aromatic/Piperazine | MZ1 | Semi-rigid; directional control | Enhanced ternary complex stability |
| Heterofunctional (e.g., triazole) | ARV-771 | Tunable rigidity; modular synthesis | Potent against BET proteins |
VH032-Peg4-NH2’s versatility is demonstrated in PROTACs targeting bromodomain-containing proteins (e.g., BRD4), kinases, and nuclear receptors. Its chemical handle facilitates rapid prototyping of degraders against undruggable targets, leveraging the well-characterized degradation machinery of CRL2^von Hippel-Lindau^ [5] [9].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6